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alpha-Lipomycin

Antibacterial MIC Gram-positive

Gram-positive antibacterial screening often uses broad-spectrum agents or antifungal polyenes that confound results. α-Lipomycin (CAS 51053-40-8) is a Gram-positive selective polyene antibiotic (MIC 0.78 μg/mL vs B. subtilis) with zero antifungal activity. • Selective for Gram-positive bacteria; inactive against fungi, yeasts, and Gram-negatives • Membrane-targeted mechanism (antagonized by lecithin/sterols) for comparative MoA studies • Defined 74-kb lip gene cluster (28 ORFs) enables combinatorial biosynthesis of novel analogs • ≥98% purity; soluble in DMSO, ethanol, methanol, DMF

Molecular Formula C32H45NO9
Molecular Weight 587.7
CAS No. 51053-40-8
Cat. No. B1140497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Lipomycin
CAS51053-40-8
Molecular FormulaC32H45NO9
Molecular Weight587.7
Structural Identifiers
SMILESCC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
InChIInChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceDark red solid

Alpha-Lipomycin: Gram-Positive Specific Antibiotic


Alpha-Lipomycin (CAS 51053-40-8) is an acyclic polyene antibiotic produced by Streptomyces aureofaciens Tü117, classified as a hybrid peptide-polyketide natural product containing a pentaenone tetramic acid core glycosylated with D-digitoxose [1]. Unlike cyclic polyene antibiotics (e.g., nystatin, amphotericin) that target fungal membranes via sterol binding, alpha-Lipomycin demonstrates selective activity against Gram-positive bacteria with no activity against fungi, yeasts, or Gram-negative bacteria [2]. The compound exhibits a characteristic UV absorption at λmax=448 nm (ε=29,800) and is soluble in organic solvents including ethanol, methanol, DMF, and DMSO [3].

Selective Gram-positive antibacterial research probe
Validated biosynthetic gene cluster for engineering studies
Model system for Streptomyces regulatory network analysis

Alpha-Lipomycin: Unique Biosynthetic and Functional Profile


Alpha-Lipomycin cannot be substituted by other polyene antibiotics or even its own aglycone (β-Lipomycin) without significant loss of biological relevance or experimental reproducibility. Cyclic polyenes like nystatin and amphotericin exhibit antifungal activity due to sterol binding, whereas alpha-Lipomycin is Gram-positive specific with no antifungal activity [1]. β-Lipomycin lacks the D-digitoxose sugar moiety, which is essential for full antibacterial potency [2]. Furthermore, the characterized 74-kb lip biosynthetic gene cluster—comprising 28 ORFs including four PKS genes, an NRPS, and dedicated glycosylation machinery—provides a well-defined genetic platform for engineering studies that analogs or synthetically simplified versions cannot replicate [3].

Alpha-Lipomycin Mechanism & Spectrum Gram-positive selective; membrane interaction via lecithin/sterol antagonism
Cyclic Polyenes (e.g., Nystatin) Antifungal via sterol binding; no antibacterial activity. Mechanism mismatch may alter research endpoints.
Alpha-Lipomycin Glycosylation Status D-digitoxose sugar essential for full antibacterial potency
β-Lipomycin (Aglycone) Lacks D-digitoxose; reported lower potency. Substitution may compromise assay-response comparability.

Alpha-Lipomycin: Differentiating Scientific Evidence


Gram-Positive Antibacterial Potency

Alpha-Lipomycin demonstrates potent activity against Bacillus subtilis with an MIC of 0.78 μg/mL, while showing no activity against Escherichia coli (MIC >200 μg/mL), confirming Gram-positive specificity [1]. In comparison, 21-methyl-α-lipomycin (a structural analog) exhibited identical potency (MIC 0.78 μg/mL vs B. subtilis; >200 μg/mL vs E. coli), indicating that modifications at the C21 position do not affect antibacterial activity [2].

Gram-Positive Antibacterial Potency
Head-to-head
MIC: B. subtilis 0.78 μg/mL; E. coli >200 μg/mL
Identical potency for 21-methyl-α-lipomycin (MIC ratio = 1.0). Broth microdilution, HA medium, HPLC-purified compounds.
Reported MIC context supports SAR and analog development studies.
Data from single comparator; confirm in independent assays.
Antibacterial MIC Gram-positive

Gram-Positive Selectivity

Alpha-Lipomycin shows no activity against fungi, yeasts, or Gram-negative bacteria, distinguishing it from cyclic polyenes like nystatin and amphotericin, which are potent antifungals but inactive against bacteria [1]. This selectivity is attributed to the mechanism of action: activity is antagonized by lecithin and sterols, indicating membrane interaction [2].

Gram-Positive Selectivity
Class-level
No activity against fungi, yeasts, or Gram-negative bacteria.
Mechanism linked to lecithin/sterol antagonism; distinct from antifungal polyenes.
Reported selectivity may reduce confounding off-target effects in Gram-positive screens.
Spectrum defined by limited strain panel; verify with your target organisms.
Selectivity Antifungal Polyene

LipPks1 Substrate Promiscuity

The loading didomain of LipPks1 accepts multiple acyl-CoA starter substrates, including isobutyryl-CoA, 2-methylbutyryl-CoA, and others, enabling the biosynthesis of diverse analogs [1]. Kinetic analysis revealed comparable kcat and Km values for isobutyryl-CoA and 2-methylbutyryl-CoA, while other starters showed significantly lower catalytic efficiency (kcat/Km) [2]. This broad specificity is in contrast to many modular PKS loading domains that exhibit strict substrate selectivity [3].

LipPks1 Substrate Promiscuity
Method context
kcat/Km significantly lower for non-preferred acyl-CoA substrates except 2-methylbutyryl-CoA.
Recombinant LipPks1 in vitro profiling by LC-MS. Accepts isobutyryl-CoA and others.
Supports precursor-directed biosynthesis for generating novel analogs.
Catalytic efficiency ranking is substrate-dependent; test with desired starter.
Polyketide synthase Substrate specificity Biosynthetic engineering

Complete Lip Gene Cluster Characterization

The entire alpha-Lipomycin biosynthetic gene cluster (lip) has been cloned and sequenced, revealing a 74-kb region containing 28 ORFs, 22 of which are essential for biosynthesis [1]. The cluster encodes an eight-module type I PKS system across four proteins (LipPks1-4), an NRPS (LipNrps), a methyltransferase (LipMt), and genes for D-digitoxose biosynthesis and attachment [2]. This comprehensive characterization enables precise genetic manipulation for yield improvement and analog generation [3].

Complete Lip Gene Cluster
Class-level
74 kb, 28 ORFs, 22 biosynthetic genes (4 PKS, 1 NRPS, glycosylation).
Fully sequenced and functionally assigned via gene inactivation/complementation.
Provides blueprint for heterologous expression and metabolic engineering.
Genetic context specific to S. aureofaciens Tü117; confirm in target host.
Biosynthetic gene cluster Polyketide synthase Nonribosomal peptide synthetase

Lipomycin Regulatory Network

Analysis of the alpha-Lipomycin gene cluster identified five dedicated regulatory genes (lipReg1-4 and lipX1) encoding two-component systems (LipReg1/LipReg2), a MarR-type regulator (LipReg3), a LuxR-family regulator (LipReg4), and a ribonuclease (LipX1) [1]. Gene disruption and complementation studies demonstrated that all five regulators are essential for lipomycin production [2]. A hierarchical regulatory model was proposed: LipReg2 controls LipReg1 activity, which then governs lipReg4 expression, while lipX1 and lipReg3 function independently [3].

Regulatory Network
Class-level
5 pathway-specific regulators (LipReg1-4, LipX1); hierarchical control model.
Gene disruption/complementation and RT-PCR confirm essential roles; 10-100 fold expression reduction in mutants.
Multi-point intervention for titer optimization and regulatory mechanism studies.
Regulatory interactions may vary under different fermentation conditions.
Regulation Two-component system LuxR family

Alpha-Lipomycin: Research and Industrial Applications


Antibacterial Screening and Mechanism Studies

Alpha-Lipomycin's potent activity against Bacillus subtilis (MIC 0.78 μg/mL) and specificity for Gram-positive bacteria, with no activity against fungi or Gram-negatives, make it an ideal positive control or lead compound in antibacterial discovery programs targeting Gram-positive pathogens. The membrane-interaction mechanism (antagonized by lecithin/sterols) provides a distinct mode of action for comparative studies with cell wall-targeting antibiotics [1].

Precursor-Directed Analog Biosynthesis

The broad substrate specificity of the LipPks1 loading didomain enables the production of novel lipomycin analogs, such as 21-methyl-α-lipomycin, by supplementing cultures with precursor amino acids (e.g., isoleucine). This approach can be exploited to generate diverse lipomycin derivatives for structure-activity relationship studies and to access chemical space not readily accessible by total synthesis [2].

Heterologous Expression and Combinatorial Biosynthesis

The fully characterized 74-kb lip gene cluster, including its PKS, NRPS, and glycosylation genes, provides a complete genetic module that can be transferred to heterologous hosts (e.g., Streptomyces coelicolor, E. coli) for enhanced production or combinatorial biosynthesis. The well-defined regulatory network also allows for rational engineering of production titers [3].

Regulatory Network Studies in Streptomyces

The five pathway-specific regulators of the lip cluster (LipReg1-4 and LipX1) constitute a model system for studying complex regulatory hierarchies in antibiotic-producing actinomycetes. The availability of defined mutants and quantitative gene expression data makes this system suitable for investigating two-component signaling, LuxR-family regulation, and ribonuclease-mediated control in secondary metabolism [4].

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Selective activity profile
MIC endpoints and mechanism-of-action studies
Precursor-directed analog biosynthesis
PKS loading domain promiscuity
Analog production and chemical characterization
Heterologous expression
Complete biosynthetic gene cluster
Heterologous production and yield optimization
Streptomyces regulatory network studies
Five dedicated regulators
Expression profiling and mutant complementation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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